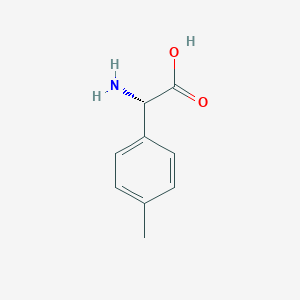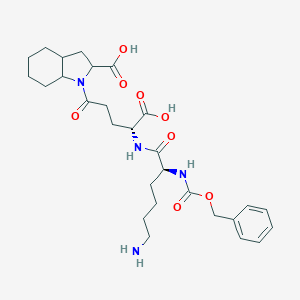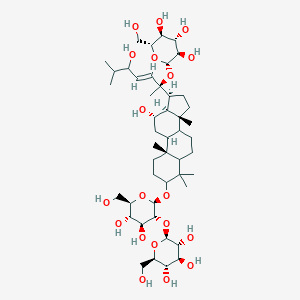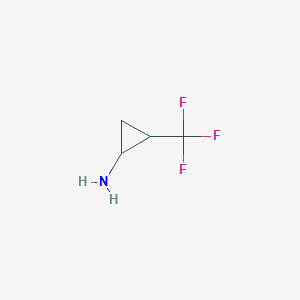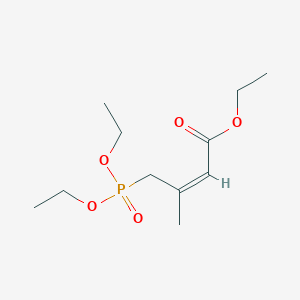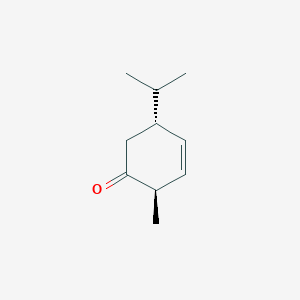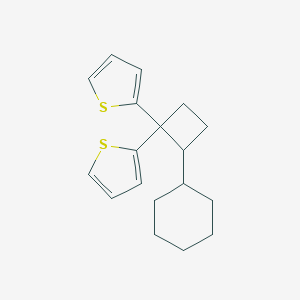
2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene, also known as CBTh, is a compound that belongs to the class of cyclobutyl thiophenes. It has been gaining attention in the field of scientific research due to its potential applications in various fields such as optoelectronics, materials science, and medicine.
Applications De Recherche Scientifique
2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been studied for its potential applications in various scientific fields. In the field of optoelectronics, 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been used as a building block for the synthesis of organic semiconductors. In materials science, 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been used as a component in the synthesis of polymers with improved properties such as high thermal stability and solubility. In medicine, 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been studied for its potential use as an anti-tumor agent.
Mécanisme D'action
The mechanism of action of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene is not fully understood. However, studies have suggested that 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene may exert its anti-tumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has been shown to have low toxicity and good biocompatibility, making it a promising candidate for medical applications. Studies have shown that 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene can inhibit the growth of various cancer cell lines, including prostate cancer, breast cancer, and lung cancer cells. 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene is its low toxicity and good biocompatibility, making it a promising candidate for medical applications. 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene. One potential direction is the development of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene-based materials for use in optoelectronic devices such as solar cells and light-emitting diodes. Another potential direction is the further study of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene's anti-tumor effects and its potential use as an anti-cancer agent. Additionally, the development of new synthesis methods for 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene could lead to the production of new derivatives with improved properties.
Méthodes De Synthèse
The synthesis of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene involves the reaction of 2-cyclohexyl-1-thiophene-2-ylcyclobutanone with Lawesson's reagent, followed by treatment with a base. This method has been reported to yield high purity and good yields of 2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene.
Propriétés
Numéro CAS |
122732-91-6 |
|---|---|
Nom du produit |
2-(2-Cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene |
Formule moléculaire |
C18H22S2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
2-(2-cyclohexyl-1-thiophen-2-ylcyclobutyl)thiophene |
InChI |
InChI=1S/C18H22S2/c1-2-6-14(7-3-1)15-10-11-18(15,16-8-4-12-19-16)17-9-5-13-20-17/h4-5,8-9,12-15H,1-3,6-7,10-11H2 |
Clé InChI |
ADGGYNYHVUCJNP-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2CCC2(C3=CC=CS3)C4=CC=CS4 |
SMILES canonique |
C1CCC(CC1)C2CCC2(C3=CC=CS3)C4=CC=CS4 |
Synonymes |
1,1-Dithiophenyl-2-cyclohexyl-cyclobutane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



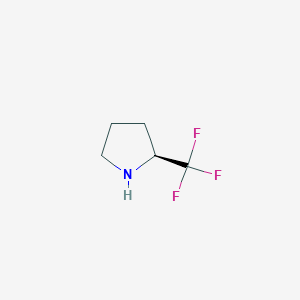
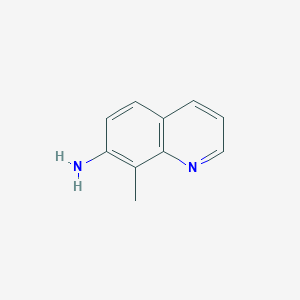
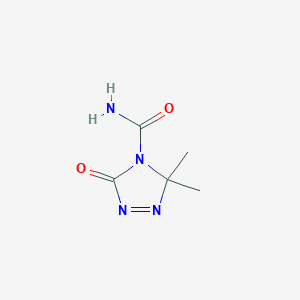
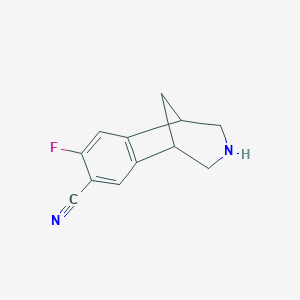
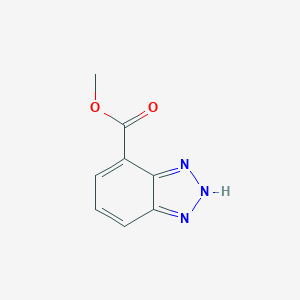
![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B56511.png)
